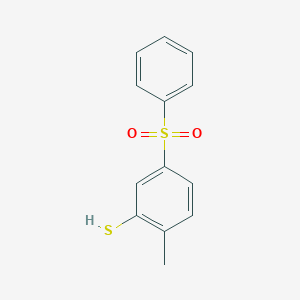![molecular formula C28H56N2O4 B15019086 octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate](/img/structure/B15019086.png)
octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate: is a synthetic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate typically involves the reaction of octylamine with a decyl isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the carbamate, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Substitution: The alkyl chains can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Hydrolysis: Octylamine and decanol.
Oxidation: Corresponding oxides or other oxidation products.
Substitution: Substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology: In biological research, this compound may be used to study the interactions of carbamates with biological molecules. It can serve as a model compound to investigate the mechanisms of action of carbamate-based drugs and pesticides.
Medicine: In medicine, carbamates are known for their potential therapeutic applications. This compound may be explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound can be used as a surfactant, emulsifier, or stabilizer. Its long alkyl chains and carbamate groups make it suitable for use in formulations requiring specific surface-active properties.
Wirkmechanismus
The mechanism of action of octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Vergleich Mit ähnlichen Verbindungen
Octyl glucoside: A nonionic surfactant used to solubilize membrane proteins.
Decyl glucoside: Another nonionic surfactant with similar applications.
Lauryl glucoside: A surfactant with a longer alkyl chain, used in personal care products.
Uniqueness: Octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate is unique due to its specific structure, which combines long alkyl chains with carbamate functional groups. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C28H56N2O4 |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
octyl N-[10-(octoxycarbonylamino)decyl]carbamate |
InChI |
InChI=1S/C28H56N2O4/c1-3-5-7-9-17-21-25-33-27(31)29-23-19-15-13-11-12-14-16-20-24-30-28(32)34-26-22-18-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
JXPLTDYVIWSARF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)NCCCCCCCCCCNC(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15019017.png)
![1,3-dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15019018.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B15019020.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B15019023.png)

![2,4-dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15019040.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15019047.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15019055.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15019057.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole](/img/structure/B15019059.png)
![2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15019065.png)
![2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide](/img/structure/B15019074.png)
